molecular formula C14H12ClNO3 B12130214 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 119887-91-1

3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B12130214
CAS No.: 119887-91-1
M. Wt: 277.70 g/mol
InChI Key: WCLPWIHCSAYSPW-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- is a heterocyclic compound with significant biological and chemical properties. This compound is part of the pyridinone family, which is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- typically involves multi-step reactions. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and solvents that are recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

119887-91-1

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C14H12ClNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3

InChI Key

WCLPWIHCSAYSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)C)O

Origin of Product

United States

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